1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, followed by cyclization with hydrazine hydrate to introduce the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-(2-chloroethoxy)ethylamine under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
Pyrrolidine-3-carboxamide derivatives: Compounds with this core structure are often explored for their pharmacological properties.
Uniqueness: 1-(3,4-Dimethylphenyl)-5-oxo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-4-5-18(12-16(15)2)24-14-17(13-19(24)25)20(26)21-7-10-27-11-9-23-8-3-6-22-23/h3-6,8,12,17H,7,9-11,13-14H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNIRARXHNJBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOCCN3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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